molecular formula C18H32O7 B14441987 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester CAS No. 74610-51-8

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester

Cat. No.: B14441987
CAS No.: 74610-51-8
M. Wt: 360.4 g/mol
InChI Key: QUEWGBHOKUSICS-UHFFFAOYSA-N
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Description

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester is a chemical compound that belongs to the class of esters derived from citric acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester typically involves the esterification of citric acid with isobutanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Citric Acid+3IsobutanolH2SO41,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester+3H2O\text{Citric Acid} + 3 \text{Isobutanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + 3 \text{H}_2\text{O} Citric Acid+3IsobutanolH2​SO4​​1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester+3H2​O

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves the careful control of temperature, pressure, and catalyst concentration to achieve efficient esterification.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of citric acid and isobutanol.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Citric acid and isobutanol.

    Oxidation: Corresponding carboxylic acids.

    Substitution: Esters with different functional groups.

Scientific Research Applications

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other esters and derivatives.

    Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.

    Industry: Utilized as a plasticizer in polymer production and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby interfering with their catalytic activity. Additionally, the compound can modulate metabolic pathways by affecting the availability of key intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, trihexyl ester
  • 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tripropyl ester
  • Citric acid

Comparison

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, tris(1-methylpropyl) ester is unique due to its specific ester groups, which impart distinct chemical properties and reactivity compared to other esters of citric acid. For instance, the tris(1-methylpropyl) ester has different solubility and stability characteristics compared to the trihexyl and tripropyl esters, making it suitable for specific applications in industry and research.

Properties

CAS No.

74610-51-8

Molecular Formula

C18H32O7

Molecular Weight

360.4 g/mol

IUPAC Name

tributan-2-yl 2-hydroxypropane-1,2,3-tricarboxylate

InChI

InChI=1S/C18H32O7/c1-7-12(4)23-15(19)10-18(22,17(21)25-14(6)9-3)11-16(20)24-13(5)8-2/h12-14,22H,7-11H2,1-6H3

InChI Key

QUEWGBHOKUSICS-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)CC(CC(=O)OC(C)CC)(C(=O)OC(C)CC)O

Origin of Product

United States

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